N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- ABT-199 (Venetoclax) , a BCL2 inhibitor, is derived from this compound. BCL2 proteins play a crucial role in regulating apoptosis (cell death). ABT-199 has shown promise in treating hematological malignancies, such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) .
- ABT-263 (Navitoclax) , another BCL2 family inhibitor, shares structural similarities with ABT-199. It has been investigated for its potential in cancer therapy .
- ABT-869 (Linifanib) , a kinase inhibitor, has anti-angiogenic properties. It targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). Clinical trials have explored its efficacy in various solid tumors .
- Certain substituted benzoxazole and benzofuran compounds related to this structure have been studied for their impact on neuroplasticity. These compounds may hold potential for treating neurological and cognitive disorders .
- Aminopterin , a folate antimetabolite, shares structural features with our compound. It interferes with folate metabolism and has been used in cancer chemotherapy .
- AC220 (Quizartinib) , an inhibitor of FLT3 (FMS-like tyrosine kinase 3), has been investigated for treating acute myeloid leukemia (AML) .
- ABT-737 , another compound derived from this structure, inhibits BCL2, BCL-XL, and BCL-W proteins. It has potential applications in cancer therapy .
Cancer Therapy and BCL2 Inhibition
Angiogenesis Inhibition and Anti-Tumor Effects
Neuroplasticity Enhancement and Neurological Disorders
Antimetabolite and Folate Analog
Receptor Protein-Tyrosine Kinase Inhibition
作用机制
Target of Action
Compounds with similar structures, such as benzimidazoles, are known to bind to various targets, including the insulin receptor (igf1r) .
Mode of Action
For instance, when benzimidazoles bind to IGF1R, they activate the receptor kinase, leading to receptor autophosphorylation and tyrosine phosphorylation .
Biochemical Pathways
The activation of igf1r by similar compounds is known to be involved in cell growth and survival control . This suggests that the compound could potentially influence these pathways.
Result of Action
Based on the role of igf1r in cell growth and survival control , it can be inferred that the compound might have a significant impact on these cellular processes.
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16-4-3-12(10-18-16)17(24)19-13-5-7-22(8-6-13)15-9-14(20-21-15)11-1-2-11/h3-4,9-11,13H,1-2,5-8H2,(H,18,23)(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMDLJGNPVRFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。